(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
Overview
Description
(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a bromine substituent. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of biaryl compounds.
Mechanism of Action
Target of Action
The primary target of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is the palladium (Pd) catalyst used in the Suzuki-Miyaura coupling reaction . This reaction is a metal-catalyzed process that forms carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Mode of Action
(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is the Suzuki-Miyaura coupling reaction . This reaction is used to create carbon-carbon bonds, leading to the production of conjugated systems of alkenes, styrenes, or biaryl compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.
Pharmacokinetics
It is known that the introduction of a boronic acid group to bioactive molecules can modify their selectivity, physicochemical, and pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This leads to the production of conjugated systems of alkenes, styrenes, or biaryl compounds , which are key structures in many organic compounds.
Action Environment
The action of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid can be influenced by environmental factors. For instance, boronic acids are known to be more prone to oxidation by oxygen from the air . Additionally, the Suzuki-Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environmental conditions, enhancing the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form boronate esters with diol-containing molecules, such as saccharides and catechols. These interactions are crucial for the compound’s role in enzyme inhibition and cell signaling pathways. For instance, boronic acids have been shown to inhibit serine proteases and kinases, which are enzymes involved in various cellular processes .
Cellular Effects
The effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid on cells are diverse and depend on the specific cellular context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been reported to interfere with signaling pathways by binding to key signaling molecules, thereby altering their activity. Additionally, the compound’s ability to inhibit enzymes can lead to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can form reversible covalent bonds with diol-containing molecules, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For instance, the inhibition of serine proteases by boronic acids can prevent the cleavage of target proteins, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH and temperature. Long-term studies have shown that boronic acids can maintain their activity over extended periods, but degradation can occur under certain conditions. These temporal effects are important for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, boronic acids have been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy in different biological contexts .
Subcellular Localization
(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for the compound’s role in modulating cellular processes and interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of bromoiodoarenes under continuous flow conditions. One common method uses iPrMgCl•LiCl as the halogen-metal exchange reagent, with a residence time of 5.7–86 seconds at room temperature . This process is compatible with a variety of functional groups, enabling post-product functionalization. The reaction can be performed on a gram scale, and the desired product can be obtained efficiently .
Industrial Production Methods: Industrial production of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid often involves similar continuous flow chemistry techniques due to their scalability and efficiency. The use of commercial PFA tubing and room temperature conditions makes the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form phenols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Chan-Lam Coupling: Copper catalysts and bases such as pyridine are typically employed.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Phenols.
Scientific Research Applications
Chemistry: (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling .
Biology and Medicine: Boronic acids, including (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid, are being explored for their potential as enzyme inhibitors and in drug design due to their ability to form reversible covalent bonds with biological molecules .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, as well as in the development of new pharmaceuticals .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine substituent and has different reactivity and applications.
(4-Bromophenyl)boronic Acid: Similar structure but with the bromine substituent in a different position, leading to different reactivity.
(3-Iodo-[1,1’-biphenyl]-3-yl)boronic Acid: Similar structure but with an iodine substituent instead of bromine, affecting its reactivity and applications.
Uniqueness: (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine substituent allows for selective functionalization and the formation of complex biaryl structures .
Properties
IUPAC Name |
[3-(3-bromophenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBGGZPIUBZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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